N-(4-methoxyphenethyl)-2-(4-pyridyl)-4-quinolinecarboxamide
Description
N-(4-Methoxyphenethyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic quinolinecarboxamide derivative characterized by a 4-pyridyl substituent at the 2-position of the quinoline core and a 4-methoxyphenethyl group attached via the carboxamide moiety. The 4-methoxyphenethyl group may enhance lipophilicity and membrane permeability, while the 4-pyridyl moiety could contribute to hydrogen bonding or metal coordination in biological targets.
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-29-19-8-6-17(7-9-19)10-15-26-24(28)21-16-23(18-11-13-25-14-12-18)27-22-5-3-2-4-20(21)22/h2-9,11-14,16H,10,15H2,1H3,(H,26,28) |
InChI Key |
DNWIIVAMQIUGGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield: Alkylamine side chains (e.g., 3-dimethylaminopropyl in 5a1 ) yield 59–65%, while bulkier groups (e.g., morpholine in 5a5 ) slightly reduce yield (59%).
- Thermal Stability : Higher melting points correlate with rigid aromatic substituents (e.g., 188°C for 5a5 vs. 168°C for 5a4 with piperidine).
Key Observations :
- Antimicrobial Potency: Compound 35 demonstrates sub-micromolar activity, likely due to its 3,3-difluoropyrrolidine and morpholinopropyl groups enhancing target binding.
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- Metabolic Stability : Longer half-life predicted for the target compound due to reduced CYP-mediated oxidation of the 4-pyridyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
